molecular formula C19H17BrN2O3 B2803624 2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-96-4

2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2803624
CAS RN: 851405-96-4
M. Wt: 401.26
InChI Key: HMMNDJFFEQEEGT-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that contain a benzene ring attached to an amide group . They have various applications in medicinal chemistry due to their bioactive properties . The compound you mentioned seems to be a benzamide derivative with additional functional groups.


Synthesis Analysis

The synthesis of benzamide derivatives often involves nucleophilic substitution or addition reactions . The specific synthesis pathway for your compound would depend on the starting materials and the reaction conditions.


Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide group . Additional functional groups like the methoxy and bromo groups in your compound would alter the structure and properties of the molecule.


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including nucleophilic substitution and oxidation . The specific reactions that your compound can undergo would depend on its exact structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzamides generally have high boiling points due to the presence of the polar amide group . The presence of additional functional groups in your compound would further influence its properties.

Scientific Research Applications

  • Inhibition of Steroid 5alpha Reductases : Compounds related to 2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide have been studied for their potential as inhibitors of steroid 5alpha reductases. These enzymes are involved in steroid metabolism, and their inhibition can have therapeutic implications (Baston, Palusczak, & Hartmann, 2000).

  • Antimycobacterial Activity : Some derivatives of 2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide have demonstrated significant antimycobacterial activity. This is particularly relevant in the context of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (Upadhayaya et al., 2009).

  • Structural Studies : Studies on similar compounds have explored their polymorphic forms, which can be useful in understanding the material's properties and potential applications in drug development (Khakhlary & Baruah, 2014).

  • Potential as Anticancer Agents : Certain benzamide derivatives including those related to 2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide have been proposed as novel structures of PI3K inhibitors and anticancer agents (Shao et al., 2014).

  • Cholecystokinin CCK2 Receptor Antagonist : Some compounds with structural similarities to 2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide have been identified as CCK2 receptor antagonists with potential therapeutic applications in gastro-oesophageal reflux disease (Barrett et al., 2012).

  • Potential HIV-1 Integrase Inhibitors : Similar quinoline derivatives have been synthesized and evaluated for their activity as potential HIV-1 integrase inhibitors, a key enzyme in the life cycle of HIV (Vandurm et al., 2009).

  • Synthesis Methods and Chemical Properties : Research has been conducted on the synthesis methods and chemical properties of similar compounds, providing valuable information for future pharmaceutical development (Ukrainets, Golik, & Chernenok, 2013).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Benzamides are generally considered safe for use in medicinal chemistry, but specific safety data for your compound might not be available .

Future Directions

The future directions for research on your compound would depend on its properties and potential applications. Benzamides and their derivatives are a topic of ongoing research due to their bioactive properties .

Mechanism of Action

Target of Action

The compound “2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and pathogenesis.

properties

IUPAC Name

2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-25-14-7-6-12-10-13(18(23)22-17(12)11-14)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMNDJFFEQEEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

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